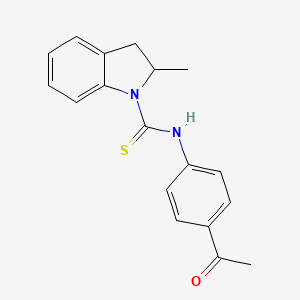
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide, also known as AIM-100, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. AIM-100 belongs to the class of indoline carbothioamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme DNA-dependent protein kinase (DNA-PK), which is involved in the repair of DNA damage. Inhibition of DNA-PK activity leads to increased sensitivity of cancer cells to DNA damage, resulting in cell death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has been shown to decrease the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is its specificity for DNA-PK inhibition, which makes it a valuable tool for studying the role of DNA-PK in cancer biology. However, one limitation of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide and its potential therapeutic applications. One future direction is to investigate the use of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another future direction is to develop more potent and selective inhibitors of DNA-PK that could have even greater therapeutic potential.
Synthesemethoden
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide can be synthesized by the reaction of 4-acetylphenylhydrazine with 2-methylindoline-1-carbonyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding carbothioamide. The synthesis of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is a multi-step process that requires careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-11-15-5-3-4-6-17(15)20(12)18(22)19-16-9-7-14(8-10-16)13(2)21/h3-10,12H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXQLJOIQPZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-(cyclopropylacetyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129116.png)
![2-phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6129117.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B6129142.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129143.png)


![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129154.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B6129158.png)
![2-benzyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B6129167.png)

![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)
![2-{[5-(1-methyl-2-pyrrolidinyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6129196.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)